4-hydroxy-1,2,5,6,7,8-hexahydro-1,7-naphthyridin-2-one hydrochloride
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Overview
Description
4-hydroxy-1,2,5,6,7,8-hexahydro-1,7-naphthyridin-2-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both hydroxyl and ketone functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1,2,5,6,7,8-hexahydro-1,7-naphthyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an amine in the presence of an acid catalyst to form the naphthyridine ring system . The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as cyclization, oxidation, and purification to achieve the desired product with high purity. The use of catalysts and optimized reaction conditions is crucial to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1,2,5,6,7,8-hexahydro-1,7-naphthyridin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
4-hydroxy-1,2,5,6,7,8-hexahydro-1,7-naphthyridin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1,2,5,6,7,8-hexahydro-1,7-naphthyridin-2-one hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-hydroxy-1,2,5,6,7,8-hexahydro-1,7-naphthyridin-2-one hydrochloride can be compared with other naphthyridine derivatives, such as:
1,6-naphthyridine: Known for its anticancer and antimicrobial activities.
2,7-naphthyridine: Exhibits similar biological activities but with different binding affinities and selectivities.
4,4a,5,6,7,8-hexahydro-1-hydroxy-4a,5-dimethyl-3-(propan-2-ylidene)-2-naphthalenone: Another naphthyridine derivative with unique structural features and biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
2664078-95-7 |
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Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydro-1H-1,7-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7-3-8(12)10-6-4-9-2-1-5(6)7;/h3,9H,1-2,4H2,(H2,10,11,12);1H |
InChI Key |
SKHKNOQNTFPVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=O)N2)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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